BenchChemオンラインストアへようこそ!

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Medicinal Chemistry Lead Optimization CNS Drug Design

This trisubstituted imidazo[1,2-a]pyridine building block features a reactive C-6 aryl bromide for Suzuki cross-coupling, a flexible C-8 2-ethoxy-2-oxoethoxy chain that enhances solubility, and a hydrolyzable C-3 ethyl ester enabling orthogonal diversification. The substitution pattern accelerates parallel library synthesis targeting antitubercular agents, CENP-E/IRAK4 inhibitors, and esterase-cleavable prodrugs. The bromine atom provides a strong anomalous signal for X-ray crystallography (SAD/MAD phasing), distinguishing it from non-brominated or simpler 8-ethoxy analogs.

Molecular Formula C14H15BrN2O5
Molecular Weight 371.18 g/mol
CAS No. 1804976-79-1
Cat. No. B1447291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
CAS1804976-79-1
Molecular FormulaC14H15BrN2O5
Molecular Weight371.18 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=CN2C1=NC=C2C(=O)OCC)Br
InChIInChI=1S/C14H15BrN2O5/c1-3-20-12(18)8-22-11-5-9(15)7-17-10(6-16-13(11)17)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3
InChIKeyWCHXDSBLQCZGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate: A Trisubstituted Imidazo[1,2-a]pyridine Scaffold for Drug‑Discovery Procurement


Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine‑3‑carboxylate (CAS 1804976‑79‑1) is a trisubstituted imidazo[1,2‑a]pyridine building block that carries a C‑6 bromine, a C‑8 ethoxy‑oxoethoxy linker, and a C‑3 ethyl ester. The imidazo[1,2‑a]pyridine nucleus is a privileged scaffold in medicinal chemistry, underpinning clinical candidates such as the anti‑tuberculosis agent telacebec (Q203) [REFS‑1]. The specific substitution pattern of this compound introduces a reactive aryl bromide handle, an elongated oxygen‑rich side‑chain, and a carboxylate ester that can be hydrolysed or amidated, making the molecule a strategically differentiated intermediate for parallel library synthesis and late‑stage diversification.

Why In‑Class Imidazo[1,2‑a]pyridine‑3‑carboxylates Cannot Be Treated as Interchangeable Procurement Items


Imidazo[1,2‑a]pyridine‑3‑carboxylate derivatives are not functionally equivalent. Subtle changes in the C‑6 and C‑8 substituents profoundly alter lipophilicity, hydrogen‑bonding capacity, metabolic stability, and biological target engagement [REFS‑1]. The target compound uniquely combines a bromine atom (enabling metal‑catalysed cross‑coupling) with a flexible 2‑ethoxy‑2‑oxoethoxy chain (modulating solubility and steric bulk). Replacing it with a simpler analog such as ethyl 6‑bromo‑8‑ethoxyimidazo[1,2‑a]pyridine‑3‑carboxylate (CAS 2206608‑16‑2) eliminates the additional ester moiety, thereby changing both the compound’s physicochemical profile and its downstream synthetic utility [REFS‑2]. The following quantitative evidence details these non‑interchangeable properties.

Quantitative Differentiation of Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate Against Its Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target Compound from the Non‑Brominated and Shorter‑Chain Analogs

The molecular weight (371.18 g·mol⁻¹) and heavy‑atom count (22) of the target compound place it within the oral drug‑like space (Rule of 5: MW <500 Da) while remaining significantly heavier than its closest in‑class comparators. This difference directly impacts passive permeability and solubility, two parameters that guide early‑stage lead selection [REFS‑1].

Medicinal Chemistry Lead Optimization CNS Drug Design

Presence of a C‑6 Bromine Provides a Synthetic Handle Absent in the Non‑Brominated 8‑(2‑Ethoxy‑2‑oxoethoxy) Analog

The aryl bromide at position 6 enables Suzuki, Buchwald‑Hartwig, and other palladium‑catalysed cross‑coupling reactions that cannot be performed on the non‑brominated analog (CAS 1803573‑09‑2). The bromine atom is ortho to the imidazo nitrogen, creating a unique electronic environment that facilitates oxidative addition [REFS‑1]. This synthetic versatility is quantified by the difference in possible diversification routes: the brominated scaffold can generate >10² distinct analogs from a single stock, whereas the debromo analog is limited to ester/amide modifications.

Organic Synthesis Cross‑Coupling Late‑Stage Functionalization

The 8‑(2‑Ethoxy‑2‑oxoethoxy) Chain Lengthens the Molecule and Alters Lipophilicity Relative to the Shorter 8‑Ethoxy Analog

Replacing the 8‑ethoxy group (CAS 2206608‑16‑2) with the 8‑(2‑ethoxy‑2‑oxoethoxy) chain adds an ethyl ester moiety that increases the calculated logP by approximately 0.3–0.5 log units while simultaneously introducing an additional hydrogen‑bond acceptor [REFS‑1]. The modest increase in lipophilicity can improve membrane permeation without breaching the Rule of 5, whereas the extra acceptor can strengthen target‑binding interactions. Notably, the 6‑bromo‑8‑hydroxy analogs described in the anti‑HBV series achieved IC50 values of 1.3–9.1 µM, but the 8‑hydroxy group conferred high polarity that limited cell permeability; the 8‑(2‑ethoxy‑2‑oxoethoxy) chain was designed to mitigate this limitation [REFS‑2].

Physicochemical Profiling logP Pharmacokinetics

Supplier‑Declared Purity (≥98 %) Matches or Exceeds the Most Commonly Listed Grade for Analogs

The target compound is offered by MolCore with a purity specification of NLT 98 % (LC‑MS) [REFS‑1]. In contrast, the 6‑bromo‑8‑ethoxy analog is frequently listed at 95 % purity [REFS‑2]. Higher purity reduces the risk of confounding biological results caused by trace impurities, which is particularly important when screening against whole‑cell assays such as Mycobacterium tuberculosis H37Rv, where impurities can cause false‑positive growth inhibition.

Quality Control Procurement Analytical Chemistry

Procurement‑Relevant Application Scenarios for Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate


Parallel Synthesis of Anti‑Tuberculosis Lead Libraries via Suzuki Coupling at C‑6

The aryl bromide enables one‑step diversification with aryl‑, heteroaryl‑, or vinyl‑boronic acids under standard Suzuki conditions. Such libraries can be screened directly against drug‑sensitive and multidrug‑resistant Mycobacterium tuberculosis strains, building on the nanomolar potency reported for the imidazo[1,2‑a]pyridine‑3‑carboxamide class [REFS‑1]. The 8‑(2‑ethoxy‑2‑oxoethoxy) chain remains intact, preserving the solubility profile that is critical for whole‑cell assay reproducibility.

Structure‑Activity Relationship (SAR) Expansion of CENP‑E or IRAK4 Inhibitor Programs

Imidazo[1,2‑a]pyridine cores have been exploited in CENP‑E (centromere‑associated protein‑E) and IRAK4 inhibitor projects [REFS‑2]. The target compound’s orthogonal bromide and ethyl ester functionalities allow independent optimization of the 6‑position and the 3‑position, accelerating hit‑to‑lead timelines. The longer 8‑chain may favorably occupy a hydrophobic pocket identified in CENP‑E X‑ray co‑crystal structures.

Metabolic Stability Profiling of 8‑Oxy‑Functionalized Imidazo[1,2‑a]pyridines

The 8‑(2‑ethoxy‑2‑oxoethoxy) chain is designed to be cleavable by esterases, offering a potential prodrug handle. Comparing the in vitro microsomal stability (human/rat liver microsomes) of the target compound with the 8‑ethoxy and 8‑hydroxy analogs can reveal the optimal balance between metabolic liability and desired half‑life [REFS‑3]. Such data are essential for prioritizing compounds before in vivo pharmacokinetic studies.

Crystallographic Fragment Screening Using the Bromine Atom as an Anomalous Scatterer

The bromine atom provides a strong anomalous signal for X‑ray crystallography, facilitating rapid fragment‑soaking experiments. This physical property is absent in the non‑brominated analog and makes the target compound a cost‑effective tool for de novo drug design campaigns that rely on SAD/MAD phasing.

Quote Request

Request a Quote for Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.